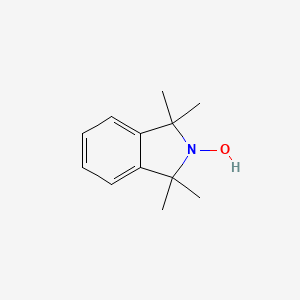

1,1,3,3-Tetramethylisoindoline-2-ol

Description

1,1,3,3-Tetramethylisoindoline-2-ol (TMIO) is a nitroxide radical widely used as a spin probe and radical scavenger in chemical and biological studies . It is synthesized from intermediates such as 2-benzyl-1,1,3,3-tetramethylisoindoline, which undergoes oxidative debenzylation with bromine (Br₂) in CCl₄ to form 2-bromo-1,1,3,3-tetramethylisoindoline, followed by dehalogenation to yield TMIO . TMIO’s stability and reactivity make it valuable in electron paramagnetic resonance (EPR) spectroscopy and free-radical-mediated reactions.

Safety data indicate TMIO is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Proper handling requires personal protective equipment (PPE), including gloves and eye protection .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-hydroxy-1,1,3,3-tetramethylisoindole |

InChI |

InChI=1S/C12H17NO/c1-11(2)9-7-5-6-8-10(9)12(3,4)13(11)14/h5-8,14H,1-4H3 |

InChI Key |

YLUNMWQQDYDAJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C(N1O)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations: Methyl vs. Ethyl Groups

- 1,1,3,3-Tetraethylisoindolin-2-ium Chloride

This compound replaces methyl groups with ethyl substituents. Its structure was confirmed via X-ray crystallography, showing a planar isoindoline core with tetraethyl substitution. Unlike TMIO, it is a cationic species (Cl⁻ counterion) and serves as a precursor for nitroxide radicals with enhanced lipophilicity due to longer alkyl chains .

Brominated Derivatives

- 2,5-Dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-Tribromo-1,1,3,3-tetramethylisoindoline

Bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline with Br₂ and AlCl₃ yields these derivatives. The dibromo compound forms under mild conditions, while the tribromo variant requires excess Br₂. Bromination alters electronic properties, increasing reactivity toward nucleophilic substitution, which is absent in TMIO .

Heterocyclic Isoindoline Derivatives

- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) This derivative incorporates a triazolidin-thione moiety. Key features include high thermal stability (>300°C melting point), IR absorption at 1217 cm⁻¹ (C=S stretch), and NMR signals indicative of aromatic and NH protons. Unlike TMIO, it is non-radical and used in heterocyclic amine synthesis .

(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15)

Features a hydrazide-linked isoindoline dione. Its IR spectrum shows carbonyl stretches at 1781 and 1704 cm⁻¹, and NMR reveals syn/anti CH₃ groups (δ 2.56, 2.64 ppm). This compound is a Schiff base intermediate, contrasting with TMIO’s radical applications .

Comparative Data Table

Preparation Methods

Classical Grignard Reaction (Rizzardo Method)

The foundational synthesis involves a two-step process:

-

Grignard Addition to N-Benzylphthalimide :

-

Hydrogenolysis :

Limitations :

-

Ethyl ether poses flammability risks and peroxide formation .

-

Moderate yield (36% overall) due to competing side reactions (e.g., over-alkylation, decomposition) .

Improved Solvent System with Methyl-tert-Butyl Ether (MTBE)

To address safety concerns, MTBE replaces ethyl ether in the Grignard step:

-

Reagents : Methyl chloride, magnesium, MTBE.

-

Procedure : Continuous distillation of MTBE during reaction to enhance efficiency .

-

Intermediate Yield : 28–37% for N-benzyl-1,1,3,3-tetramethylisoindoline .

-

Hydrogenolysis : Conducted at atmospheric pressure (1 atm), eliminating high-pressure equipment requirements .

Advantages :

Microwave-Assisted Grignard Reaction

A modified Rizzardo protocol reduces reaction time and improves yields:

-

Conditions : Microwave irradiation at 100–150°C for 2 hours.

-

Solvent : Toluene.

-

Key Benefit : 50% reduction in reaction time compared to conventional heating .

Alternative Pathway via Mexiletine Coupling

A non-Grignard approach involves coupling mexiletine with isoindoline precursors:

-

Reagents : 5-Formyl-1,1,3,3-tetramethylisoindolin-2-yloxyl, mexiletine.

-

Coupling Agent : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

-

Conditions : Room temperature, 18 hours in dichloromethane.

Application : Primarily used for cardioprotective derivatives rather than bulk TMIO synthesis .

Hydrogenation of Nitroxide Intermediates

A redox-based method converts nitroxides to TMIO:

-

Starting Material : 1,1,3,3-Tetramethylisoindolin-2-yloxyl.

-

Reduction : Hydrogen gas with palladium/charcoal or chemical reductants (e.g., ascorbic acid).

Note : Requires strict control of reaction duration to prevent over-reduction .

Catalytic Cyclization of 2-Chlorobenzoic Acid Derivatives

A nine-step synthesis leveraging reverse-Cope cyclization:

-

Key Step : Cyclization of nitroso intermediates under basic conditions.

-

Utility : Academic interest due to modularity but impractical for industrial-scale production .

Comparative Analysis of Methods

Critical Challenges and Innovations

-

Side Reactions in Grignard Steps :

-

Catalyst Efficiency :

-

Solvent Selection :

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,1,3,3-Tetramethylisoindoline-2-ol in laboratory settings?

- Methodology : Follow OSHA/GHS guidelines (H302, H315, H319, H335 hazards). Use NIOSH-approved PPE: face shields, safety glasses, and nitrile gloves. Avoid dust formation via local exhaust ventilation. Store in dry conditions below 28°C. Emergency procedures include immediate flushing with water for eye/skin exposure and artificial respiration for inhalation .

Q. How should contradictory toxicity data for this compound be addressed in experimental design?

- Methodology : Prioritize acute toxicity testing (oral, dermal, inhalation) due to incomplete data (Section 11 of SDS). Use in vitro assays (e.g., Ames test for mutagenicity) to supplement gaps in carcinogenicity or reproductive toxicity data. Cross-reference with structurally similar isoindoline derivatives for predictive modeling .

Q. What analytical techniques are suitable for verifying compound purity post-synthesis?

- Methodology : Use TLC (70:30 EtOAc:hexanes) to monitor reaction progress. Confirm purity via / NMR (DMSO-d6 solvent) and high-resolution mass spectrometry (FAB-HRMS). Compare spectral data with published benchmarks (e.g., δ 8.53 ppm for aromatic protons) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to minimize hazardous byproducts?

- Methodology : Replace oxidative debenzylation (Br/CCl) with catalytic methods (FeSO/HSO) to reduce brominated byproducts. Monitor reaction kinetics via GC-MS to identify intermediates. Optimize solvent systems (e.g., PEG-400:DMF mixtures) for higher yields (>35%) and reduced waste .

Q. What mechanistic insights explain the compound’s utility as a radical scavenger or spin probe?

- Methodology : Study its redox behavior via cyclic voltammetry to identify radical stabilization. Use EPR spectroscopy to track nitroxyl radical (TMIO) formation. Compare spin-probe efficiency with derivatives lacking methyl groups to assess steric/electronic effects .

Q. How can structural modifications enhance stability under physiological conditions for biomedical applications?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to the isoindoline ring to reduce oxidative degradation. Use molecular docking simulations to predict interactions with biological targets (e.g., antioxidant enzymes). Validate stability via accelerated aging studies (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. Discrepancies in reported flammability and decomposition properties: How to resolve?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Reconcile discrepancies by standardizing test conditions (e.g., heating rate 10°C/min) .

Q. Conflicting data on environmental persistence: What experimental approaches validate biodegradability?

- Methodology : Perform OECD 301B (CO evolution test) to assess aerobic biodegradation. Use LC-MS to track degradation products in simulated wastewater. Cross-validate with QSAR models for isoindoline derivatives lacking ecotoxicity data .

Methodological Tables

| Parameter | Recommended Protocol | Reference |

|---|---|---|

| Acute Toxicity Testing | OECD 423 (oral), OECD 404 (dermal) | |

| Radical Scavenging Assay | DPPH assay (λ = 517 nm, ethanol solvent) | |

| Synthetic Yield Optimization | CuI-catalyzed click chemistry (N atmosphere) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.